Cas no 124750-99-8 (Losartan Potassium)

Losartan Potassium 化学的及び物理的性質
名前と識別子
-
- Losartan Potassium
- Llosartan
- DuP-753 potassium
- Losartan
- Losartan (potassium salt)
- LOSARTAN MONOPOTASSIUM SALT
- Losartan Potassium (DuP 753)
- Losartan Potassium Salt
- LOSARTAN POTASSIUM, USP
- Potassium (2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate
- 2-BUTYL-4-CHLORO-1-[[2'-(1H-TETRAZOL-5-YL)[1,1'-BIPHENYL]-4-YL]METHYL]-1H-IMIDAZOLE-5-METHANOL MONOPOTASSIUM SALT
- Aradois
- COZAAR
- DUP 753
- dupont753
- Losartan (potassium)
- LOSARTAN POTASSIUM(SUBJECT TO PATENT FREE)
- mk-0954
- thanolpotassium
- 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]imidazole-5-methanol Potassium Salt
- NS00076270
- LOSARTAN POTASSIUM (USP MONOGRAPH)
- Ex-89
- Zaart
- losartanpotassium
- LOSARTAN POTASSIUM (MART.)
- LOSARTAN POTASSIUM [ORANGE BOOK]
- AB01275507-01
- LOSARTAN MONOPOTASSIUM SALT [MI]
- Losartan Potassium, Pharmaceutical Secondary Standard; Certified Reference Material
- CCG-100869
- Presartan-50
- AC-1072
- Losartan Potassium Tablets, 25 mg
- Losartan potassium, United States Pharmacopeia (USP) Reference Standard
- 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, monopotassium salt
- LOSARTAN POTASSIUM [USP-RS]
- LOSARTAN POTASSIUM [WHO-DD]
- 3ST302B24A
- E-3340
- MK 0954
- Potassium, Losartan
- HMS2051M12
- Losacor
- DuP753
- 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, monopotassium salt
- ERYTHROPOIETIN
- Nu-Lotan
- MK 954
- LOSARTAN POTASSIUM (EP MONOGRAPH)
- Losartan potassium (USAN:USP)
- AKOS025310168
- LOSARTAN POTASSIUM (USP-RS)
- SR-05000001514
- D00357
- Salt, Losartan Monopotassium
- DTXCID1024209
- Losaprex
- MK-954
- Losatan Potassium
- LOSARTAN POTASSIUM [EP MONOGRAPH]
- Losartan Potassium Tablets, 100 mg
- losartan potassium tablet
- BCP05332
- Losartan potassium (JP17/USP)
- 2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol, Monopotassium Salt
- Losortan Potassium
- SMR000469593
- Q27257991
- LOSARTAN POTASSIUM COMPONENT OF HYZAAR
- AKOS015955543
- BL164642
- HYZAAR COMPONENT LOSARTAN POTASSIUM
- Lifezar
- Losartan potassium [USAN]
- Du Pont 753
- Hyzaar
- MK0954
- CHEMBL995
- Lortaan
- L0232
- Lorzaan
- LOSARTAN POTASSIUM25 mg
- BCP29397
- Cozaar (TN)
- 124750-99-8
- LOSARTAN POTASSIUM [MART.]
- DU PONT-753
- LOSARTAN POTASSIUM [JAN]
- LOSARTAN POTASSIUM [HSDB]
- SR-05000001514-1
- potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
- Losartan Potassium is known as a potent, synthetic AT1 receptor antagonist.
- HMS2090O22
- Neo Lotan
- LOSARTAN POTASSIUM100 mg
- LOSARTAN POTASSIUM [USP MONOGRAPH]
- Ocsaar
- NC00119
- Losartan potassium [USAN:USP]
- [2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol; potassium;Losartan potassium
- A805291
- FT-0625705
- Losacar
- L-158086
- HMS3393M12
- Losartan potassium; Potassium 5-[4'-[[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]biphenyl-2-yl]tetrazol-1-ide
- DTXSID3044209
- 2-Butyl-4-chloro-1-(2'-(tetrazol-5-yl)biphenyl-4-ylmethyl)-1H-imidazole-5-methanol potassium
- 124750-99-8 (Ka+)
- HMS2235F20
- Tenopres
- EPO
- Monopotassium 5-((4'-(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazol-1-ide
- Losartan Potatssium
- Losartan potassium,(S)
- Lotim
- Covance
- LOSARTAN POTASSIUM50 mg
- HMS3369F08
- Niten
- UNII-3ST302B24A
- Losartan potassium, analytical standard
- 2-Butyl-4-chloro-1-(p-(o-1H-tetrazol-5-ylphenyl)benzyl)imidazole-5-methanol, monopotassium salt
- Losata
- Lorzaar
- Monopotassium Salt, Losartan
- SCHEMBL42079
- LOSARTAN POTASSIUM [VANDF]
- DuP-753
- Losartan potassium, European Pharmacopoeia (EP) Reference Standard
- Losartan Potassium Tablets, 50 mg
- MLS001401407
- potassium 5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)tetrazol-1-ide
- Tancin
- Losartan Potassium?
-
- MDL: MFCD02092704
- インチ: InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);
- InChIKey: OXCMYAYHXIHQOA-UHFFFAOYSA-N
- ほほえんだ: OCC1=C(Cl)N=C(CCCC)N1CC2=CC=C(C3=CC=CC=C3C4=N[N-]N=N4)C=C2.[K+]
計算された属性
- せいみつぶんしりょう: 460.118068g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 8
- どういたいしつりょう: 460.118068g/mol
- 単一同位体質量: 460.118068g/mol
- 水素結合トポロジー分子極性表面積: 77.7Ų
- 重原子数: 31
- 複雑さ: 526
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 明るい黄色の固体。
- 密度みつど: 0.986g/mLat 25°C(lit.)
- ゆうかいてん: 268-271°C
- ふってん: 682°C at 760 mmHg
- フラッシュポイント: 366.3 °C
- PSA: 89.61000
- LogP: 3.89590
- マーカー: 5583
- ようかいせい: 未確定
Losartan Potassium セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- RTECS番号:NI6755100
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Losartan Potassium 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Losartan Potassium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-17512A-10mM*1 mL in DMSO |
Losartan potassium |
124750-99-8 | 99.91% | 10mM*1 mL in DMSO |
¥500 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204796-1g |
Losartan Potassium, |
124750-99-8 | ≥99% | 1g |
¥316.00 | 2023-09-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029919-25g |
Losartan Potassium |
124750-99-8 | 99% | 25g |
¥76 | 2024-05-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZV842-25g |
Losartan Potassium |
124750-99-8 | 99% | 25g |
¥364.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L59270-25g |
Losartan (potassium) |
124750-99-8 | 25g |
¥194.0 | 2021-09-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L59270-1g |
Losartan (potassium) |
124750-99-8 | 1g |
¥39.0 | 2021-09-09 | ||
ChemScence | CS-2117-5g |
Losartan (potassium) |
124750-99-8 | 99.66% | 5g |
$145.0 | 2022-04-28 | |
TRC | L470500-10mg |
Losartan Potassium Salt |
124750-99-8 | 10mg |
$ 63.00 | 2023-09-07 | ||
TRC | L470500-5g |
Losartan Potassium Salt |
124750-99-8 | 5g |
$ 276.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0215-1 g |
Losartan potassium |
124750-99-8 | 100.00% | 1g |
¥485.00 | 2022-02-28 |
Losartan Potassium 関連文献
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Losartan Potassiumに関する追加情報
Comprehensive Overview of Losartan Potassium (CAS No. 124750-99-8): Mechanism, Applications, and Market Trends
Losartan Potassium (CAS No. 124750-99-8) is a widely prescribed angiotensin II receptor antagonist, primarily used to manage hypertension and reduce cardiovascular risks. As a first-line treatment for high blood pressure, its efficacy and safety profile have made it a cornerstone in modern therapeutics. The compound's molecular structure targets the AT1 receptor, effectively blocking vasoconstriction and aldosterone secretion. With the rising global prevalence of hypertension—affecting over 1.3 billion people—Losartan Potassium remains a focal point in pharmaceutical research and patient care.
Recent studies highlight Losartan Potassium's potential beyond blood pressure control, including renal protection in diabetic patients and mitigation of left ventricular hypertrophy. These applications align with growing consumer searches for "hypertension medications with organ-protective effects" and "best ARBs for kidney health." The drug's pharmacokinetic profile, characterized by oral bioavailability of 25-35% and hepatic metabolism via CYP2C9/CYP3A4, is frequently queried by healthcare professionals optimizing dosage regimens.
The synthesis of Losartan Potassium involves multi-step organic reactions, with its tetrazole moiety playing a critical role in receptor binding. Analytical methods like HPLC-UV and LC-MS are employed for quality control, addressing industry concerns about drug purity—a topic trending in FDA compliance forums. Patent expirations have spurred generic production, making "cost-effective Losartan Potassium alternatives" a top search phrase among pharmacists.
Environmental persistence of pharmaceutical actives has brought Losartan Potassium into ecological discussions. Research on its biodegradation pathways in wastewater treatment plants responds to queries about "green pharmacy solutions." Meanwhile, AI-driven drug discovery platforms are exploring structural analogs to enhance receptor selectivity, reflecting the intersection of traditional pharmacology and computational chemistry.
From a market perspective, the global Losartan Potassium market is projected to grow at 3.8% CAGR through 2030, driven by aging populations and increased hypertension awareness. This aligns with search trends for "future of ARB therapy" and "personalized hypertension treatment." Current Good Manufacturing Practice (cGMP) updates for API production (Active Pharmaceutical Ingredient) remain crucial for manufacturers, as regulatory scrutiny intensifies worldwide.
Emerging patient concerns about drug interactions—particularly with NSAIDs or potassium-sparing diuretics—have prompted updated clinical guidelines. Digital health platforms now feature Losartan Potassium interaction checkers, addressing the surge in "medication safety apps" searches. Furthermore, sustained-release formulations and combination therapies with hydrochlorothiazide are gaining traction, responding to demands for simplified treatment regimens.
In conclusion, Losartan Potassium (CAS No. 124750-99-8) exemplifies the evolution of cardiovascular therapeutics. Its scientific significance, coupled with real-world healthcare demands, ensures continued relevance in both clinical practice and pharmaceutical innovation. Ongoing research into its pleiotropic effects and manufacturing advancements will shape its trajectory in precision medicine.
124750-99-8 (Losartan Potassium) 関連製品
- 144689-63-4(Olmesartan medoxomil)
- 139964-19-5(1H-Imidazole-5-carboxylicacid, 4-ethyl-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-)
- 153804-05-8(4(3H)-Cycloheptimidazolone,5,6,7,8-tetrahydro-2-propyl-3-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-)
- 144689-78-1(n-Butyl Olmesartan Medoxomil)
- 144689-24-7(Olmesartan)
- 136284-47-4(1H-Benzimidazole-7-carboxylicacid, 2-butyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-)
- 124750-93-2(1H-Imidazole-5-carboxylicacid,2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(trifluoromethyl)-)
- 142959-72-6(1H-Imidazole-5-carboxaldehyde,4-(1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-)
- 189400-21-3(4-(1-Hydroxy-1-methylethyl)-2-propyl-1-2'-(triphenylmethyl)-1H(or 2H)-tetrazol-5-yl1,1'-biphenyl-4-ylmethylethyl Ester 1H-Imidazole-5-carboxylic Acid,)
- 124750-95-4(1H-Imidazole-5-carboxylicacid,4-(1,1,2,2,2-pentafluoroethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-)



